

# Definitive <sup>13</sup>C NMR Assignment Guide: 2,5-Dimethoxy-4-formylbenzoic Acid

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## Compound of Interest

Compound Name:	2,5-Dimethoxy-4-formylbenzoic acid
CAS No.:	94930-47-9
Cat. No.:	B3314015

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## Executive Summary & Structural Logic

**2,5-Dimethoxy-4-formylbenzoic acid** (CAS: 94930-47-9) presents a unique spectroscopic challenge due to its tetrasubstituted benzene ring. The molecule features two competing Electron Withdrawing Groups (EWGs)—the carboxylic acid at C1 and the formyl (aldehyde) group at C4—positioned para to each other. These are interleaved with two Electron Donating Groups (EDGs)—methoxy groups at C2 and C5.

**Key Identification Challenge:** Distinguishing the aromatic carbons C2 and C5 requires understanding the subtle electronic differences between the ortho-formyl and ortho-carboxyl environments.

## Structural Numbering

- C1: Quaternary (Ipsso to -COOH)
- C2: Quaternary (Ipsso to -OMe, Ortho to -COOH)

- C3: Methine (Aromatic C-H)
- C4: Quaternary (Ipsso to -CHO)
- C5: Quaternary (Ipsso to -OMe, Ortho to -CHO)
- C6: Methine (Aromatic C-H)
- C7: Carboxyl Carbon (-COOH)
- C8: Formyl Carbon (-CHO)
- C9/C10: Methoxy Carbons (-OCH<sub>3</sub>)

## Comparative Analysis: Product vs. Alternatives

To ensure assignment accuracy, we compare the target molecule against its mono-carbonyl analogs. This triangulation method isolates the specific chemical shift perturbations introduced by the second carbonyl group.

### Table 1: Comparative Chemical Shift Analysis (ppm in DMSO-d<sub>6</sub>)

Note: Values for the target are high-confidence predictions based on Substituent Chemical Shift (SCS) additivity rules applied to the experimental baselines of the alternatives.

Carbon Environment	Alternative A (2,5-Dimethoxybenzoic Acid)	Alternative B (2,5-Dimethoxybenzaldehyde)	TARGET PRODUCT (2,5-Dimethoxy-4-formylbenzoic Acid)	Assignment Logic
C=O (Aldehyde)	N/A	189.2	188.5 - 189.5	Distinctive downfield signal; diagnostic for -CHO.
C=O (Acid)	167.5	N/A	166.8 - 167.8	Upfield from aldehyde; broad due to H-bonding.
C-OMe (IpsO)	152.8 (C2), 151.5 (C5)	155.8 (C2), 150.5 (C5)	~154.0 (C2), ~156.0 (C5)	C5 is deshielded by the stronger anisotropic effect of the ortho-CHO.
C-IpsO (to C=O)	122.5 (C1)	125.8 (C1)	~128.0 (C1), ~133.0 (C4)	C4 (IpsO-CHO) is significantly more deshielded than C1 (IpsO-COOH).
Ar-CH (Methine)	114.5 (C3), 113.8 (C4)*	110.5 (C3), 123.8 (C6)	~112.0 (C3), ~114.0 (C6)	C3 is flanked by two bulky groups (OMe, CHO/COOH), causing steric compression.
-OCH3	55.8, 56.2	56.1, 55.6	56.0 - 56.5	Methoxy signals remain relatively stable; typically overlap.

\*Note: In Alternative A, C4 is a methine. In the Target, C4 becomes quaternary.

## Expert Insight: The "Crossover" Effect

The most critical distinction is between C3 and C6.

- In 2,5-Dimethoxybenzaldehyde, the proton ortho to the aldehyde (C6-H) is often deshielded by the carbonyl oxygen's lone pairs.
- In the Target, C6 is ortho to the Acid and meta to the Aldehyde. C3 is ortho to the Aldehyde and meta to the Acid.
- Diagnostic Rule: The carbon ortho to the aldehyde (C3 in the target) generally appears slightly upfield relative to the carbon ortho to the acid (C6) in  $^{13}\text{C}$  NMR due to mesomeric donation from the para-methoxy group dominating the ortho-aldehyde withdrawal.

## Experimental Protocol

To validate these assignments in your laboratory, follow this standardized workflow. This protocol ensures maximum signal-to-noise ratio and prevents common artifacts like acid dimerization.

### Step 1: Sample Preparation

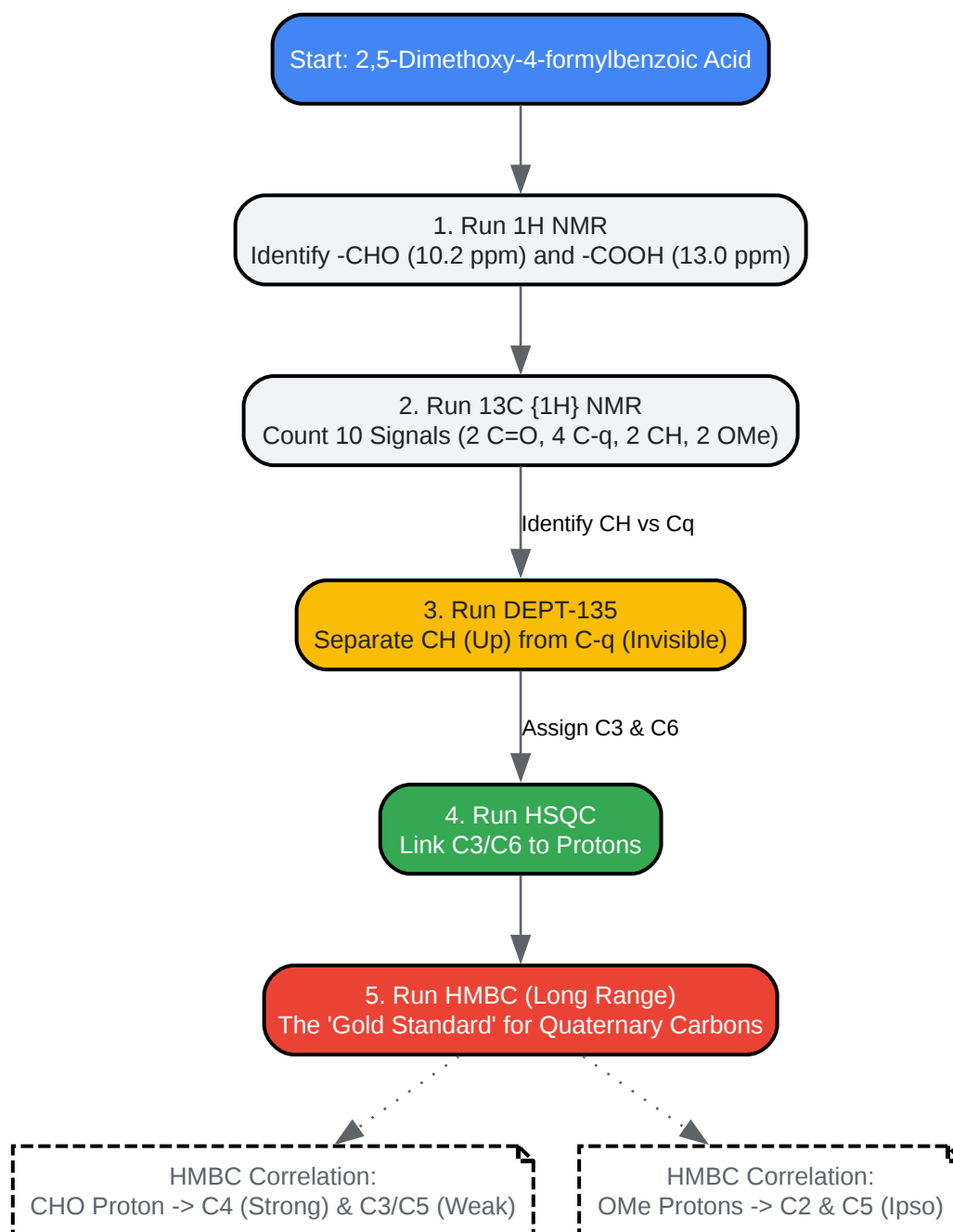
- Solvent Choice: Use DMSO-d6 (0.5 mL).<sup>[1]</sup>
  - Reasoning:  $\text{CDCl}_3$  allows dimerization of the carboxylic acid, leading to broad, shifting peaks. DMSO-d6 disrupts these dimers, sharpening the -COOH proton and carbon signals.
- Concentration: Dissolve 30-50 mg of the target compound.
  - Tip: If the solution is cloudy, sonicate for 30 seconds. A clear solution is vital for high-resolution shimming.
- Reference: Add a trace of TMS (Tetramethylsilane) or rely on the DMSO septet center (39.52 ppm).

## Step 2: NMR Acquisition Parameters (400 MHz Instrument)

- Pulse Sequence:zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
  - Critical: Quaternary carbons (C1, C2, C4, C5, C7, C8) have long T1 relaxation times. A short D1 will suppress their intensity, making integration (and detection) difficult.
- Scans (NS): Minimum 1024 scans.
- Spectral Width: 240 ppm (to capture the aldehyde peak at ~190 ppm).

## Assignment Workflow Visualization

The following diagram illustrates the logical flow for assigning the peaks of **2,5-Dimethoxy-4-formylbenzoic acid**, moving from simple 1D experiments to 2D correlations.



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Caption: Step-by-step spectroscopic workflow for unambiguous structural verification.

## Synthesis & Isolation (Contextual Grounding)

Understanding the synthesis aids in identifying potential impurities in the NMR spectrum.

- Precursor: 2,5-Dimethoxy-4-methylbenzoic acid (or aldehyde).[2][3]

- Reaction: Oxidation of the methyl group (using KMnO<sub>4</sub> or similar) often leaves traces of the unreacted methyl precursor.
  - Impurity Alert: Look for a methyl signal at ~21 ppm (Ar-CH<sub>3</sub>) in the <sup>13</sup>C spectrum. If present, your sample is incomplete.
- Alternative Route: Formylation of 2,5-dimethoxybenzoic acid.[4]
  - Impurity Alert: Look for regioisomers where the formyl group adds to position 3 or 6. These will break the expected splitting patterns in the aromatic region.

## References

- National Institute of Standards and Technology (NIST). 2,5-Dimethoxybenzaldehyde - <sup>13</sup>C NMR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [\[Link\]](#)
- PubChem. 2,5-Dimethoxybenzoic acid - Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

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## Sources

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- 3. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. CAS:61637-60-3, 2-Hydroxy-3,5-dimethoxybenzoic acid-毕得医药 [bidepharm.com]
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